Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate
Description
Regiochemical Isomerism
The substitution pattern on the pyridine ring limits isomerism:
- Positional isomers : Substitution at positions 2, 3, or 4 could theoretically occur, but the synthetic route favors 3-trifluoroacetyl and 4-carbamate groups.
- Functional group orientation : The trifluoroacetyl group’s electron-withdrawing nature directs electrophilic substitution to position 3, stabilizing the intermediate.
Stereochemical Analysis
The compound lacks chiral centers due to:
- Planar pyridine ring : No tetrahedral stereogenic atoms.
- Symmetry in substituents : The trifluoroacetyl and carbamate groups are attached to sp²-hybridized carbons, preventing stereoisomerism.
No evidence of conformational isomerism was reported, as rotational freedom around the carbamate’s C-N bond is restricted by resonance stabilization.
Properties
IUPAC Name |
tert-butyl N-[3-(2,2,2-trifluoroacetyl)pyridin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-8-4-5-16-6-7(8)9(18)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDVWDOCNPIXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(2,2,2-trifluoroacetyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The trifluoroacetyl group in the target compound enhances electrophilicity at the pyridine ring compared to hydroxyl or chloro substituents in analogs like HB239-1. This increases its utility in nucleophilic substitution reactions .
- Fluorine substitution (e.g., in HB004-1) reduces molecular weight but may compromise steric bulk compared to the trifluoroacetyl group .
Molecular Weight Trends :
- The target compound’s higher molecular weight (290.24 g/mol) reflects the combined bulk of the Boc and trifluoroacetyl groups. In contrast, simpler derivatives like HB004-1 (226.25 g/mol) prioritize lighter, more lipophilic structures .
Commercial Availability: Fluorinated derivatives (e.g., HB004-1) command higher prices ($420/1g) compared to non-fluorinated analogs like HB239-1 ($400/1g), likely due to the complexity of fluorine incorporation .
Reactivity and Stability
- Trifluoroacetyl vs. Chloro/Hydroxyl : The trifluoroacetyl group in the target compound offers superior electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings or amidation reactions. Chloro or hydroxyl analogs (e.g., HB239-1) are less reactive under similar conditions .
- Boc Protection : The Boc group in all listed compounds provides amine protection, but its position on the pyridine ring (4-position in the target vs. 2-position in HB004-1) alters steric accessibility for downstream reactions .
Biological Activity
Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications in drug development.
Chemical Structure and Properties
Molecular Formula : CHFNO
Molar Mass : 290.24 g/mol
CAS Number : 1391738-67-2
The compound is characterized by a pyridine ring substituted with a trifluoroacetyl group and a tert-butyl carbamate moiety. This structural arrangement may enhance its lipophilicity and biological activity compared to simpler carbamate structures.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(2,2,2-trifluoroacetyl)pyridine under mild conditions. The reaction can be summarized as follows:
- Reactants : Tert-butyl carbamate + 3-(2,2,2-trifluoroacetyl)pyridine
- Conditions : Mild heating or room temperature
- Products : this compound
This method allows for efficient production with good yields.
Research indicates that compounds with similar structural features may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the compound's mechanism of action in biological systems.
Potential Therapeutic Applications
-
Medicinal Chemistry : The unique structure of this compound positions it as a potential lead compound for drug development targeting various diseases.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by interfering with critical cellular pathways.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit protective effects against neurodegenerative conditions by inhibiting amyloidogenesis and reducing oxidative stress.
Comparative Biological Activity
A comparative analysis of similar compounds reveals the following:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl carbamate | Low activity | Simpler structure without trifluoroacetyl group |
| Tert-butyl (3-acetylpyridin-4-yl)carbamate | Moderate activity | Contains an acetyl group instead of trifluoroacetyl |
| Tert-butyl {2-[(trifluoroacetyl)(ethyl)amino]ethyl}carbamate | Variable activity | Different substitution pattern on nitrogen |
The presence of the trifluoroacetyl group in this compound enhances its biological activity and lipophilicity compared to these other compounds.
Case Studies
-
In Vitro Studies : A study demonstrated that similar compounds could inhibit amyloid beta peptide aggregation in astrocytes, suggesting potential applications in Alzheimer's disease treatment.
- Findings : Compounds showed a reduction in TNF-α levels and free radicals in cell cultures.
- In Vivo Models : Research involving animal models indicated that certain derivatives could reduce cognitive decline associated with neurodegenerative diseases.
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate?
The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
- Fluorination/Trifluoroacetylation : Introducing the trifluoroacetyl group via electrophilic substitution using reagents like trifluoroacetic anhydride or fluorinated acyl chlorides under anhydrous conditions .
- Carbamate Formation : Reacting the amino group on the pyridine ring with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How can researchers verify the structural integrity of this compound?
- Spectroscopic Techniques :
- NMR : H NMR (DMSO-d6) should show characteristic peaks: δ 1.42 (s, 9H, tert-butyl), δ 8.4–8.6 (pyridine protons), and δ 10.2 (carbamate NH) .
- HRMS : Molecular ion peak at m/z corresponding to (calculated exact mass: 315.0967) .
- X-ray Crystallography : For definitive confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement .
Q. What are the stability considerations for handling and storing this compound?
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .
- Decomposition Risks : Exposure to strong acids/bases or prolonged moisture induces cleavage of the tert-butyl carbamate, releasing CO and tert-butanol .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective trifluoroacetylation on the pyridine ring?
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic substitution kinetics by stabilizing transition states .
- Catalytic Systems : Lewis acids like BF-EtO direct trifluoroacetylation to the 3-position via coordination with pyridine nitrogen .
- Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-acylation) .
Q. What analytical methods resolve contradictions in reported spectroscopic data for this compound?
- Contradiction Example : Discrepancies in NMR chemical shifts due to solvent polarity or pH variations.
- Resolution :
- Use standardized deuterated solvents (e.g., CDCl for neutral conditions, DMSO-d6 for acidic environments).
- Compare with computational predictions (DFT calculations at B3LYP/6-31G* level) .
Q. What are the mechanistic insights into carbamate hydrolysis under physiological conditions?
- pH-Dependent Pathways :
- Acidic Conditions : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, forming tert-butanol and CO .
- Basic Conditions : OH deprotonates the carbamate NH, leading to a tetrahedral intermediate that collapses to release CO .
Q. How can this compound be leveraged in medicinal chemistry for target validation?
- Protease Inhibition : The trifluoroacetyl group mimics transition states in serine protease active sites (e.g., thrombin, trypsin) .
- Radioisotope Labeling : Incorporate via nucleophilic aromatic substitution for PET imaging studies .
- Structure-Activity Relationship (SAR) : Modify the pyridine substituents to enhance binding affinity or metabolic stability .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses of this compound?
- Intermediate Trapping : Use in-situ quenching (e.g., with acetic anhydride) to stabilize reactive intermediates .
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer, reducing side-product formation .
Q. What computational tools predict the reactivity of tert-butyl carbamates in complex reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
